2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid
CAS No.: 874374-65-9
Cat. No.: VC4142905
Molecular Formula: C20H16F3N3O4
Molecular Weight: 419.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874374-65-9 |
|---|---|
| Molecular Formula | C20H16F3N3O4 |
| Molecular Weight | 419.36 |
| IUPAC Name | 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid |
| Standard InChI | InChI=1S/C20H16F3N3O4/c21-20(22,23)14-8-4-7-13(11-14)18-25-16(30-26-18)10-9-15(27)24-17(19(28)29)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,24,27)(H,28,29) |
| Standard InChI Key | BDYIMMKEYGWJGV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Synthesis and Optimization
The synthesis of 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid involves multi-step organic reactions, typically starting with the formation of the oxadiazole core. Key steps include:
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Formation of the Oxadiazole Ring: Cyclization of a trifluoromethylphenyl-substituted amidoxime with a carboxylic acid derivative under dehydrating conditions.
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Propanoylamino Linkage: Coupling the oxadiazole intermediate with 3-aminopropanoic acid using carbodiimide-based coupling agents.
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Acetic Acid Functionalization: Introduction of the phenylacetic acid moiety via nucleophilic substitution or ester hydrolysis.
Reaction conditions, such as temperature (typically 80–120°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., HOBt/DCC), are optimized to achieve yields exceeding 60%. Analytical techniques like HPLC and NMR ensure purity (>95%) and structural confirmation.
Structural and Mechanistic Insights
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Trifluoromethylphenyl-Oxadiazole Core: Provides rigidity and electronic effects for target binding.
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Propanoylamino Spacer: Enhances solubility and conformational flexibility.
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Phenylacetic Acid Terminal Group: Contributes to hydrogen bonding and ionic interactions .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.5–8.1 ppm (aromatic protons), δ 3.2–3.5 ppm (methylene groups), and δ 12.1 ppm (carboxylic acid proton).
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IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1150 cm⁻¹ (C-F).
Comparative Analysis with Related Compounds
This table highlights the target compound’s balanced profile of moderate molecular weight and potent enzymatic inhibition compared to bulkier selenium-containing derivatives or TNF-α-focused triazolo pyridines .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with p38 MAPK using X-ray crystallography .
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models to advance preclinical development.
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Derivatization: Explore modifications to the propanoylamino spacer to enhance blood-brain barrier penetration.
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